molecular formula C20H20FN3OS B2382453 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide CAS No. 688337-05-5

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2382453
CAS No.: 688337-05-5
M. Wt: 369.46
InChI Key: MIQWISFQUFGWFA-UHFFFAOYSA-N
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Description

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide is a synthetic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the imidazole ring and the fluorophenyl group in its structure suggests potential pharmacological properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the imidazole derivative with a thiol compound.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-imidazole derivative with 2,4,6-trimethylaniline to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the imidazole ring provides a versatile scaffold for interactions with biological targets.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-13-10-14(2)19(15(3)11-13)23-18(25)12-26-20-22-8-9-24(20)17-6-4-16(21)5-7-17/h4-11H,12H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQWISFQUFGWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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